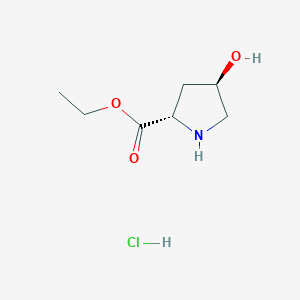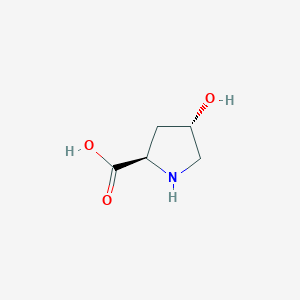
Methyl 4-biphenylcarboxylate
Descripción general
Descripción
Methyl 4-biphenylcarboxylate, also known as 4′-Methylbiphenyl-2-carboxylic acid methyl ester, is an important pharmaceutical intermediate compound . It is used as an organic synthetic material in the preparation of temesartan , an angiotensin II receptor blocker (ARB) used to treat hypertension .
Molecular Structure Analysis
The molecular formula of Methyl 4-biphenylcarboxylate is C14H12O2 . Its molecular weight is 212.2439 . The IUPAC Standard InChI is InChI=1S/C14H12O2/c1-16-14(15)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3 .Chemical Reactions Analysis
The specific chemical reactions involving Methyl 4-biphenylcarboxylate are not detailed in the search results. It is known to be used in the synthesis of temesartan , but the exact reactions and mechanisms are not provided.Physical And Chemical Properties Analysis
The physical and chemical properties of Methyl 4-biphenylcarboxylate are not explicitly detailed in the search results. It is known that its molecular formula is C14H12O2 and its molecular weight is 212.2439 .Aplicaciones Científicas De Investigación
Fluorescent Chloride Sensor : A study by Das, Mohar, & Bag (2021) describes the synthesis of a fluorescent chloride sensor from methyl 2′-aminobiphenyl-4-carboxylate. This sensor exhibits a color change from blue to green in the presence of chloride ions.
Fluorescence Properties in Polymers : Research by 강성관 et al. (1995) investigated the fluorescence properties of 4-biphenylcarboxylate when attached to a poly(methyl methacrylate) side chain, revealing distinct fluorescence behaviors in different solvents and temperatures.
Metal-Organic Material Synthesis : Zhang et al. (2012) Zhang, Zhang, Wojtas, Nugent, Eddaoudi, & Zaworotko (2012) described the use of biphenyl-3,4',5-tricarboxylate (a related compound) in creating a metal-organic material with encapsulated cations, highlighting its potential in catalytic activities.
Inclusion Complexation Studies : A study by Yamamoto, Yoshida, & Tagawa (1996) focused on the inclusion complexation of 4-biphenylcarboxylate with α-cyclodextrin, providing insights into the interaction dynamics between these molecules.
Synthesis of Methyl 4-Substituted Benzoates : Matsushita, Sakamoto, Murakami, & Matsui (1994) demonstrated the synthesis of methyl 4-biphenylcarboxylates via the Diels-Alder reaction, which is significant in organic synthesis.
Nonlinear Optical Material Analysis : Mary et al. (2014) explored Methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate for its nonlinear optical properties, highlighting its potential use in advanced material science.
Liquid Crystal Polyethers : Callau, Reina, & Mantecon (2002) utilized methyl 4′-(ω-alkenoxy)-4-biphenylcarboxylates in crosslinking vinyl-terminated side-chain liquid-crystal polyepichlorohydrin derivatives, demonstrating applications in liquid crystal materials.
Synthesis of Complex Benzimidazoles : Zhou Zhi-ming et al. (2004) synthesized novel benzimidazoles using methyl 4′-biphenylcarboxylate, indicating its utility in organic and medicinal chemistry.
Synthesis and Analysis of 4′-Bromomethyl Biphenyl-2-carboxylate : Lin Ying-ming (2006) reported on the synthesis of this derivative, showcasing a methodological advancement in chemical synthesis.
Mecanismo De Acción
While the exact mechanism of action of Methyl 4-biphenylcarboxylate is not detailed in the search results, it is used in the synthesis of temesartan , an angiotensin II receptor blocker (ARB) used to treat hypertension . ARBs work by blocking the action of angiotensin II, a chemical in your body that narrows blood vessels.
Propiedades
IUPAC Name |
methyl 4-phenylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-16-14(15)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATUGNVDXMYTJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061054 | |
| Record name | [1,1'-Biphenyl]-4-carboxylic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-biphenylcarboxylate | |
CAS RN |
720-75-2 | |
| Record name | [1,1′-Biphenyl]-4-carboxylic acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=720-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-biphenylcarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000720752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-phenylbenzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234749 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 4-phenylbenzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16285 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1,1'-Biphenyl]-4-carboxylic acid, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,1'-Biphenyl]-4-carboxylic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl [1,1'-biphenyl]-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.869 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 4-PHENYLBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y85RBC5X3U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is unique about the photoreductive alkylation of methyl 4-phenylbenzoate with aliphatic tertiary amines as described in the first research article?
A1: The research highlights a novel photoinduced electron-transfer reaction. When methyl 4-phenylbenzoate interacts with triethylamine under light, it doesn't just form the expected aminoketone (4). Interestingly, a significant portion undergoes further transformation. This secondary reaction, a Norrish Type II reaction of the aminoketone, yields a photoreductive ethylation product (2). [] This suggests a potential avenue for synthesizing specific alkylated derivatives using light and tertiary amines.
Q2: How does the second research article offer a more convenient synthesis route for methyl 4-phenylbenzoate compared to traditional methods?
A2: Traditional methods for synthesizing methyl 4-substituted benzoates can be complex and potentially lower-yielding. This research proposes a direct route using a Diels-Alder reaction. By reacting methyl 2-oxo-2H-pyran-5-carboxylates with substituted styrenes in the presence of a palladium catalyst (10% palladium on activated carbon), the desired methyl 4-biphenylcarboxylates are formed directly and efficiently. [] This method boasts good yields and utilizes readily available starting materials, increasing its practicality for synthesizing this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(S)-4-[[2-[(4-nitrophenyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]-4-oxobutyric acid](/img/structure/B554648.png)
![4-[[(2S)-1-Methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B554649.png)


